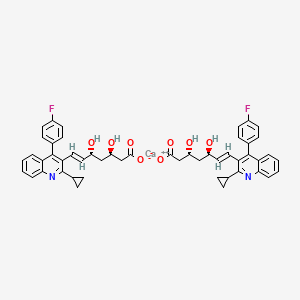

Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

描述

Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate (CAS 254452-96-5), also known as pitavastatin calcium, is a synthetic statin and a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Its molecular formula is C₅₀H₄₆CaF₂N₂O₈, with a molecular weight of 880.98 g/mol . The compound features a quinoline core substituted with a cyclopropyl group and a 4-fluorophenyl moiety, along with a dihydroxyheptenoic acid side chain in the (3R,5R,E) configuration. This stereochemistry is critical for its pharmacological activity, enabling competitive inhibition of cholesterol biosynthesis .

Pitavastatin calcium is synthesized via a multi-step process involving enzymatic resolution and calcium salt formation. A key intermediate, (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic acid, is enzymatically acetylated using lipase to achieve high enantiomeric purity, followed by hydrolysis and reaction with CaCl₂ to yield the final product . The compound is stored under inert conditions at 2–8°C to maintain stability .

属性

IUPAC Name |

calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYHLPFVJEAOC-YHMHGUCLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H46CaF2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves a multi-step process. One of the key intermediates in its synthesis is 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. The synthetic route includes:

Suzuki–Miyaura coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to form the quinoline core.

Minisci C–H alkylation: This reaction introduces the cyclopropyl group into the quinoline core.

Oxidation Heck coupling: This step involves the formation of the acrylaldehyde moiety.

Industrial Production Methods

The industrial production of this compound focuses on optimizing the reaction conditions to ensure high yield and purity. The process is designed to be scalable and environmentally friendly, incorporating green chemistry principles to minimize waste and energy consumption .

化学反应分析

Types of Reactions

Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate undergoes various types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce the double bonds in the hept-6-enoate moiety.

Substitution: This reaction can replace specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

科学研究应用

Pharmacological Properties

1.1 Mechanism of Action

Pitavastatin functions primarily as a HMG-CoA reductase inhibitor , which is crucial in cholesterol biosynthesis. By inhibiting this enzyme, the compound effectively lowers low-density lipoprotein (LDL) cholesterol levels and raises high-density lipoprotein (HDL) cholesterol levels in the bloodstream. This mechanism makes it a valuable agent in managing dyslipidemia and reducing cardiovascular risks.

1.2 Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds, including those related to Pitavastatin, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

Therapeutic Applications

2.1 Cardiovascular Diseases

Pitavastatin is primarily used for its lipid-lowering effects in patients with hyperlipidemia. Clinical trials have demonstrated its efficacy in reducing the incidence of major cardiovascular events among patients with a history of heart disease or those at high risk .

2.2 Anticancer Properties

Emerging research highlights the anticancer potential of calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate. Studies suggest that statins may inhibit cancer cell proliferation and induce apoptosis in certain cancer types by modulating pathways involved in cell growth and survival .

2.3 Metabolic Disorders

The compound has also been investigated for its role in managing metabolic syndrome components, such as insulin resistance and obesity. Its ability to improve lipid profiles and possibly influence glucose metabolism positions it as a candidate for broader metabolic disorder interventions .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound involves several steps that include the formation of the quinoline ring and subsequent modifications to introduce hydroxyl groups and cyclopropyl substituents. The detailed synthetic routes have been documented in various studies highlighting efficiency and yield optimization .

3.2 Characterization Techniques

Characterization of this compound typically employs methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity .

Case Studies

作用机制

The mechanism of action of Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

相似化合物的比较

Key Differences :

- Core Heterocycle: Pitavastatin’s quinoline core distinguishes it from fluvastatin (indole), rosuvastatin (pyrimidine-sulfonamide), and atorvastatin (pyrrole) .

- Side Chain: The (3R,5R,E)-dihydroxyheptenoate chain in pitavastatin contrasts with fluvastatin’s shorter indole-linked chain and rosuvastatin’s sulfonamide-containing side chain .

Pharmacological Profile

All statins inhibit HMG-CoA reductase, but their potency and pharmacokinetics vary due to structural differences:

- Pitavastatin: Exhibits high hepatoselectivity and a long half-life (~12 hours), enhancing LDL-C reduction efficacy. Its quinoline moiety improves metabolic stability compared to older statins .

- Fluvastatin : Shorter half-life (~3 hours) and lower potency due to indole metabolism via CYP2C9 .

- Rosuvastatin : Superior potency (IC₅₀ ~0.1 nM) attributed to the sulfonamide group, which enhances enzyme binding .

- Atorvastatin : Moderate potency (IC₅₀ ~1.3 nM) but benefits from a pyrrole ring that prolongs activity .

生物活性

Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, often referred to as a calcium salt of a quinoline derivative, exhibits significant biological activity primarily in the realm of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of parasitic infections and possibly in cancer therapy.

- Molecular Formula : C₅₀H₄₆CaF₂N₂O₈

- Molecular Weight : 880.98 g/mol

- CAS Number : 254452-88-5

This compound functions through several mechanisms:

- Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases such as TgCDPK1, which is crucial for the proliferation of Toxoplasma gondii and other related parasites. The inhibition occurs through competitive binding within the kinase's active site, preventing substrate phosphorylation necessary for parasite survival .

- Antiparasitic Activity : Studies indicate that this compound exhibits low nanomolar potency against T. gondii, with an effective concentration (EC50) reported at approximately 0.089 μM. This suggests that it could serve as a potent antiparasitic agent, particularly in treating infections caused by this pathogen .

- Pharmacokinetics : The pharmacokinetic profile of this compound reveals promising attributes such as improved solubility and bioavailability compared to its analogs. For instance, one variant demonstrated an oral clearance rate significantly lower than that of traditional treatments, indicating prolonged systemic exposure and potentially enhanced efficacy .

Table 1: Summary of Biological Activities

Case Studies

- Efficacy Against Toxoplasmosis : In a controlled study involving murine models infected with T. gondii, administration of the compound resulted in a significant reduction in parasitic load compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for managing toxoplasmosis .

- Comparative Analysis with Other Quinoline Derivatives : A comparative study assessed various quinoline derivatives' efficacy against T. gondii. This compound outperformed several analogs in terms of both potency and pharmacokinetic properties, suggesting its superiority as a lead compound for further development .

常见问题

Q. Q: What methodologies are recommended for synthesizing Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, and how can stereochemical purity be ensured?

A:

- Key Steps :

- Quinoline Core Formation : Use Suzuki-Miyaura coupling to attach the 4-fluorophenyl group to the cyclopropyl-substituted quinoline scaffold.

- Heptenoate Chain Assembly : Employ asymmetric Sharpless dihydroxylation to achieve the (3R,5R) configuration, followed by E-selective olefination.

- Calcium Salt Formation : React the free acid with calcium hydroxide under anhydrous conditions to avoid hydrolysis.

- Stereochemical Validation :

Analytical Characterization

Q. Q: Which analytical techniques are critical for characterizing the purity and structure of this compound?

A:

- Primary Methods :

- Advanced Techniques :

Biological Activity Profiling

Q. Q: How can researchers design experiments to evaluate the pharmacological activity of this compound, particularly its interaction with lipid-lowering targets?

A:

- In Vitro Assays :

- HMG-CoA Reductase Inhibition : Use fluorometric assays with purified enzyme and NADPH consumption as a readout.

- Cell-Based LDL Uptake Studies : Employ fluorescently labeled LDL particles in HepG2 cells.

- Data Interpretation :

Advanced Data Contradictions

Q. Q: How should researchers resolve discrepancies between computational predictions and experimental data for this compound’s metabolic stability?

A:

- Stepwise Approach :

- Re-evaluate Computational Models : Use density functional theory (DFT) to refine cytochrome P450 binding affinity predictions.

- In Vitro Microsomal Studies : Compare human liver microsomal clearance rates with simulated data.

- Isotope-Labeled Tracers : Track metabolite formation (e.g., C-labeled heptenoate chain) via LC-MS/MS.

- Mitigation : Adjust QSAR models using experimental feedback loops to improve accuracy .

Safety and Handling Protocols

Q. Q: What are the best practices for handling this compound in laboratory settings to minimize health risks?

A:

- PPE Requirements :

- Nitrile gloves, lab coat, and safety goggles for routine handling.

- Fume hood use during powder weighing to prevent inhalation.

- Spill Management :

Computational Modeling for Stability

Q. Q: How can molecular dynamics (MD) simulations predict the stability of the calcium salt form under varying pH conditions?

A:

- Protocol :

- Parameterization : Use AMBER force fields for the quinoline and heptenoate moieties.

- Solvent Systems : Simulate in explicit water at pH 2.0 (stomach) and 7.4 (bloodstream).

- Output Analysis : Monitor carboxylate-calcium ion pair dissociation over 100 ns trajectories.

- Validation : Cross-reference with experimental solubility profiles .

Stability Studies in Formulations

Q. Q: What experimental design is recommended to assess the compound’s stability in solid dosage forms?

A:

- Accelerated Stability Testing :

- Store tablets at 40°C/75% RH for 6 months, with monthly sampling.

- Analyze degradation products via UPLC-PDA.

- Excipient Compatibility :

Advanced Stereochemical Challenges

Q. Q: What strategies can resolve enantiomeric impurities introduced during large-scale synthesis?

A:

- Chromatographic Solutions :

- Preparative Chiral SFC : Use supercritical CO with cellulose tris(3,5-dimethylphenylcarbamate) for high-throughput separation.

- Crystallization Optimization :

Scaling-Up Challenges

Q. Q: How can membrane technologies improve the purification of this compound during scale-up?

A:

- Nanofiltration :

- Use 300 Da MWCO membranes to retain the compound (MW ~600 Da) while removing smaller impurities.

- Optimize transmembrane pressure (<15 bar) to prevent calcium salt precipitation.

- Continuous Processing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。